5alpha-Pregn-2-en-20-one
Description
Classification and Nomenclature within Steroid Families
Steroids are organic compounds that possess a characteristic nucleus of cyclopenta[a]phenanthrene, which consists of three cyclohexane (B81311) rings (A, B, and C) and one cyclopentane (B165970) ring (D). researchgate.netiupac.org Based on their carbon skeleton, they are classified into different families.
5α-Pregn-2-en-20-one is classified as a C21 steroid, meaning it contains 21 carbon atoms. This places it within the pregnane (B1235032) family. The systematic nomenclature of the compound precisely describes its chemical structure:
Pregn- : This root indicates a C21 steroid with methyl groups at carbon positions C-10 and C-13, and an ethyl side chain at C-17. researchgate.net
5α- : This prefix denotes the stereochemistry at carbon 5. The hydrogen atom at C-5 is oriented on the opposite side (alpha position, projected below the plane) of the steroid nucleus relative to the methyl group at C-10 (beta position, projected above the plane). This results in a trans-fusion of the A and B rings. researchgate.net
-2-en- : This infix indicates the presence of a double bond, in this case between carbon atoms C-2 and C-3 of the A ring.
-20-one : This suffix specifies a ketone functional group at carbon 20, which is part of the side chain attached to C-17. sigmaaldrich.com
Therefore, the name 5α-Pregn-2-en-20-one provides a complete description of its parent hydrocarbon skeleton, stereochemistry, and principal functional groups according to IUPAC standards.
Structural Characteristics and Stereochemical Aspects
The structure of 5α-Pregn-2-en-20-one is defined by its steroid backbone and specific functionalizations. The core is the rigid four-ring system common to all steroids. researchgate.net
The stereochemistry is a critical aspect of its structure. The 5α configuration results in a relatively flat, planar geometry for the A/B ring system. researchgate.net This is in contrast to 5β-isomers, where the A/B rings are cis-fused, creating a bent shape. This planarity can significantly influence how the molecule interacts with enzyme active sites and cellular receptors.
Key functional groups that determine the chemical properties of 5α-Pregn-2-en-20-one are:
A ketone group at C-20. The carbonyl moiety's ability to act as a hydrogen bond acceptor is a crucial feature in the interaction of many pregnane steroids with biological targets. ebi.ac.uk
A carbon-carbon double bond at the C-2/C-3 position (Δ²). The location of this unsaturation is less common in naturally occurring hormonal steroids, which typically feature a double bond at C-4/C-5 (as in progesterone) or C-5/C-6 (as in pregnenolone). wikipedia.orgnih.gov
The combination of the planar 5α-backbone and the unusual Δ²-unsaturation makes it a subject of interest for synthetic and medicinal chemistry research. prepchem.com
Chemical Properties of 5α-Pregn-2-en-20-one
Contextualization within Endogenous Pregnene and Pregnane Metabolism Research
While 5α-Pregn-2-en-20-one is not a major reported endogenous metabolite in primary steroidogenic pathways, its structure places it firmly within the context of pregnane metabolism research. The major pathways involve precursors like pregnenolone (B344588) and progesterone (B1679170) and lead to the formation of potent hormones and neurosteroids. nih.govresearchgate.net
A key area of modern steroid research is the "androgen backdoor pathway," an alternative route to the potent androgen 5α-dihydrotestosterone (DHT) that bypasses testosterone (B1683101). wikipedia.org This pathway relies on the 5α-reduction of C21 steroids (pregnanes). nih.govwikipedia.org The initial steps involve the conversion of progesterone and 17α-hydroxyprogesterone by 5α-reductase (SRD5A) enzymes into 5α-dihydroprogesterone (5α-pregnane-3,20-dione) and 17α-hydroxydihydroprogesterone, respectively. nih.govwikipedia.org These intermediates are then further metabolized.
The study of synthetic pregnane and pregnene analogues, such as 5α-Pregn-2-en-20-one, is crucial for several reasons:
Probing Enzyme Specificity: Synthesizing analogues with variations in double bond position or stereochemistry helps researchers understand the precise structural requirements of enzymes like 5α-reductase and various hydroxysteroid dehydrogenases (HSDs). ebi.ac.uk
Structure-Activity Relationship (SAR) Studies: By comparing the biological activity of 5α-Pregn-2-en-20-one with its more common isomers (e.g., progesterone or 5α-dihydroprogesterone), scientists can determine how the position of the double bond influences receptor binding and downstream effects. For example, research into anesthetic steroids has involved creating a wide variety of pregnane analogues to map the pharmacophore responsible for activity at GABA-A receptors. ebi.ac.uk
Synthetic Intermediates: Compounds with the 5α-pregn-2-ene skeleton serve as valuable intermediates in the laboratory synthesis of more complex or novel steroid molecules for pharmacological testing. prepchem.com
Table of Mentioned Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O/c1-14(22)17-9-10-18-16-8-7-15-6-4-5-12-20(15,2)19(16)11-13-21(17,18)3/h4-5,15-19H,6-13H2,1-3H3/t15-,16+,17-,18+,19+,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERPPAKFLWZECF-QYYVTAPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CC=CC4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC=CC4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80914257 | |
| Record name | Pregn-2-en-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80914257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
969-72-2 | |
| Record name | 5alpha-Pregn-2-en-20-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000969722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-60469 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60469 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pregn-2-en-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80914257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5.ALPHA.-PREGN-2-EN-20-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNW12261H1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Synthesis of 5α Pregn 2 En 20 One
Pioneering Synthetic Routes
The initial development of synthetic pathways to 5α-Pregn-2-en-20-one and its derivatives has been documented in various research efforts. One such study noted the preparation of 5α-pregn-2-en-20-one from 3β-acetoxy-5α-pregn-16-en-20-one as a precursor for synthesizing new semicarbazone and isonicotinoylhydrazone derivatives. tsmu.edu These pioneering efforts established the feasibility of accessing the Δ²-pregnene skeleton, paving the way for more refined methodologies.
A logical and common approach to the synthesis of 5α-pregnane derivatives utilizes pregnenolone (B344588) (pregn-5-en-3β-ol-20-one) as a starting material due to its commercial availability and versatile structure. wikipedia.org The transformation into 5α-Pregn-2-en-20-one involves a multi-step sequence designed to first establish the 5α-stereochemistry and then introduce the C2-C3 double bond.
A representative pathway can be outlined as follows:
Formation of the Saturated 5α-Pregnane Skeleton: The initial step involves the reduction of the Δ⁵-double bond of pregnenolone. This is typically achieved via catalytic hydrogenation. The stereochemical outcome at the C5 position is highly dependent on the reaction conditions. Hydrogenation using catalysts like Palladium on carbon (Pd/C) in a neutral solvent often leads to the formation of the 5α-isomer, which is the thermodynamically more stable product due to the trans-fusion of the A and B rings. mdpi.com
Modification of the C3-Hydroxyl Group: With the 5α-pregnan-3β-ol-20-one intermediate in hand, the next stage involves modification of the 3β-hydroxyl group to facilitate the introduction of the Δ²-double bond. This typically proceeds via oxidation to a ketone. The Oppenauer oxidation is a classic method for converting 3β-hydroxy steroids to their Δ⁴-3-keto counterparts, but other oxidizing agents can be used for the saturated analogue. researchgate.net
Introduction of the Δ²-Double Bond: Starting from the 5α-pregnane-3,20-dione, the C2-C3 double bond can be introduced. A standard method involves the selective bromination at the α-position to the carbonyl group (C2), yielding 2α-bromo-5α-pregnane-3,20-dione. researchgate.net Subsequent dehydrobromination of this intermediate using a suitable base, such as collidine or lithium carbonate, promotes an elimination reaction to form the α,β-unsaturated ketone, 5α-pregn-1-en-3,20-dione. The final conversion to 5α-Pregn-2-en-20-one would require selective removal of the C3-ketone, which presents significant challenges. A more direct route is therefore often preferred, such as the dehydrotosylation pathway.
Table 1: Key Reactions in the Synthesis from Pregnenolone Derivatives
| Step | Reaction | Typical Reagents & Conditions | Intermediate/Product |
| 1 | Catalytic Hydrogenation | H₂, Pd/C, Ethanol (B145695), Room Temperature | 5α-Pregnan-3β-ol-20-one |
| 2 | Oxidation | CrO₃, Pyridine or PCC, Dichloromethane | 5α-Pregnane-3,20-dione |
| 3 | α-Bromination | Br₂, Acetic Acid | 2α-Bromo-5α-pregnane-3,20-dione |
| 4 | Dehydrobromination | LiBr, Li₂CO₃, Dimethylformamide (DMF), Heat | 5α-Pregn-1-en-3,20-dione |
A more direct and regioselective method for introducing the Δ²-double bond is through the tosylation of a 3-hydroxy-5α-pregnane and subsequent elimination. This pathway offers excellent control over the position of the resulting olefin, based on well-established principles of stereochemistry in steroid molecules.
The synthesis proceeds via the following steps:
Preparation of the Precursor: The synthesis begins with a 5α-pregnane that has a hydroxyl group at the C3 position, such as 5α-pregnan-3β-ol-20-one, obtained from the hydrogenation of pregnenolone.
Tosylation of the Hydroxyl Group: The 3β-hydroxyl group is converted into a good leaving group by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This reaction forms the corresponding 3β-tosylate ester.
Dehydrotosylation: The crucial step is the elimination of the tosylate group to form the double bond. This is achieved by heating the steroid tosylate with a non-nucleophilic base. The regiochemical outcome of the elimination is dictated by the stereochemical relationship between the leaving group and adjacent protons. In the chair conformation of the A-ring of a 5α-steroid, a 3β-tosylate occupies an equatorial position. For an E2 elimination to occur, an anti-periplanar arrangement is required between the leaving group and a proton on an adjacent carbon. This condition is met with the axial protons at C2 (2α-H) and C4 (4α-H). Elimination involving the 2α-proton leads to the desired 5α-Pregn-2-en-20-one. The use of bulky bases like collidine or potassium tert-butoxide often favors this pathway.
Table 2: Reagents for Tosylation-Dehydrotosylation Route
| Step | Reaction | Reagents | Purpose |
| 1 | Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | Converts the C3-OH group into a good leaving group (tosylate). |
| 2 | Dehydrotosylation | 2,4,6-Collidine or Potassium tert-butoxide, Heat | Induces E2 elimination to form the C2-C3 double bond. |
Synthesis from Pregnenolone Derivatives
Stereoselective Synthesis Approaches
Stereoselectivity is a paramount concern in the synthesis of 5α-Pregn-2-en-20-one, focusing on two key structural features: the configuration of the A/B ring junction and the regioselective formation of the Δ²-double bond.
The 5α-configuration, which defines the trans-fusion of the A and B rings, is generally established through the stereoselective reduction of a Δ⁴ or Δ⁵ unsaturated precursor. acs.org For instance, the catalytic hydrogenation of pregn-4-ene-3,20-dione (progesterone) or pregn-5-en-3β-ol-20-one (pregnenolone) is a common method. The choice of catalyst and reaction conditions is critical to achieving high diastereoselectivity. While some conditions can lead to the 5β-isomer, hydrogenation with catalysts like palladium on carbon in acidic media typically favors the formation of the more thermodynamically stable 5α-isomer. acs.org
The stereoselective (or more accurately, regioselective) formation of the Δ²-double bond is controlled during the elimination step, as described in the dehydrotosylation pathway (Section 2.1.2). The outcome is governed by orbital alignment and steric factors. The anti-periplanar arrangement required for the concerted E2 mechanism makes the elimination highly dependent on the conformation of the steroid's A-ring and the stereochemistry of the leaving group at C3. A 3β (equatorial) leaving group preferentially eliminates with an adjacent axial proton, leading to the Δ²-product. Conversely, a 3α (axial) leaving group would preferentially eliminate with the axial proton at C4, favoring the Δ³-product. This predictable stereoelectronic control is a powerful tool in steroid synthesis. researchgate.net
Catalyst Systems and Reaction Conditions in Laboratory Synthesis
The successful laboratory synthesis of 5α-Pregn-2-en-20-one relies on a well-defined set of catalysts and reaction conditions tailored for each specific transformation.
Hydrogenation: The reduction of a Δ⁵ or Δ⁴ double bond to yield the 5α-pregnane skeleton is a cornerstone of this synthesis. Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for this purpose. mdpi.comgoogle.com Reactions are typically run under a hydrogen atmosphere at room temperature. The choice of solvent can influence the stereochemical outcome, with protic solvents like ethanol or acetic acid being common.
Dehydrogenation: In some synthetic strategies, introducing unsaturation into a saturated steroid ring is necessary. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are powerful dehydrogenating agents capable of creating double bonds, often used to synthesize pregnadiene derivatives. mdpi.com While potentially applicable, controlling the regioselectivity to form only the Δ²-isomer from a saturated pregnane (B1235032) would be a significant challenge.
Elimination Reactions: The bases used for dehydrotosylation or dehydrohalogenation must be carefully selected. Strong, bulky, non-nucleophilic bases are preferred to favor elimination over substitution. Common choices include:
2,4,6-Collidine: A hindered amine base often used in refluxing conditions.
Potassium tert-butoxide (t-BuOK): A strong, sterically hindered base effective at promoting elimination.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Another strong, non-nucleophilic base widely used in elimination reactions.
The precise conditions—temperature, solvent, and reaction time—are optimized to maximize the yield of the desired 5α-Pregn-2-en-20-one and minimize the formation of isomeric byproducts, such as the Δ³-isomer.
Table 3: Summary of Catalyst Systems and Reagents
| Reaction Type | Catalyst/Reagent | Function in Synthesis |
| Hydrogenation | Palladium on Carbon (Pd/C) | Stereoselective reduction of Δ⁵ or Δ⁴ double bond to form 5α-alkane. |
| Oxidation | Chromium trioxide (CrO₃), PCC | Conversion of the C3-hydroxyl group to a C3-ketone. |
| Tosylation | p-Toluenesulfonyl chloride (TsCl) | Activation of the C3-hydroxyl group for elimination. |
| Elimination | Collidine, Potassium tert-butoxide | Base-induced elimination of a leaving group to form the Δ²-double bond. |
| Dehydrogenation | DDQ | Introduction of unsaturation into the steroid skeleton. |
Biosynthetic Considerations and Hypothetical Precursor Pathways
Theoretical Formation Pathways within Mammalian Systems
The formation of 5α-Pregn-2-en-20-one in mammals is considered hypothetical. Its synthesis would require the transformation of a saturated steroid nucleus, a process for which specific enzymatic machinery has not been identified.
The logical starting point for the hypothetical biosynthesis of 5α-Pregn-2-en-20-one is the well-known metabolite of progesterone (B1679170), 5α-dihydroprogesterone (5α-DHP), also known as 5α-pregnane-3,20-dione. Progesterone undergoes extensive metabolic reduction, with the enzyme 5α-reductase playing a crucial role. acs.org This enzyme catalyzes the conversion of progesterone, a Δ4-steroid, to the 5α-reduced metabolite 5α-DHP. acs.orgwikipedia.org This conversion is a significant step in various physiological processes, including the synthesis of neurosteroids and the "backdoor pathway" of androgen synthesis. wikipedia.orgwikipedia.orgnel.edu
5α-DHP is a key intermediate. For instance, in certain tissues, it is further metabolized to the neurosteroid allopregnanolone (B1667786). nel.edu Given that 5α-DHP possesses a saturated A-ring with a ketone at the C-3 position, it represents the most plausible direct precursor to 5α-Pregn-2-en-20-one through a subsequent desaturation step.
The formation of a double bond between carbon 2 and carbon 3 (Δ2) in a saturated 5α-pregnane ring is a theoretical reaction in mammals. No specific mammalian enzyme has been identified to catalyze this transformation. However, the introduction of double bonds into the A-ring of steroids is a known biological process, most notably the formation of a Δ1 double bond by 3-ketosteroid-Δ1-dehydrogenases (KstDs). nih.govcore.ac.uk These enzymes, primarily found in microorganisms, catalyze the 1,2-dehydrogenation of 3-ketosteroids. acs.orgnih.govmdpi.com The mechanism involves the stereoselective abstraction of a proton from C2 and a hydride transfer from C1 to a flavin adenine (B156593) dinucleotide (FAD) cofactor. mdpi.com
Theoretically, a similar but distinct dehydrogenase or an isomerase could act on a 3-keto-5α-pregnane substrate like 5α-DHP. Such a hypothetical enzyme would need to facilitate the removal of hydrogen atoms from C2 and C3 to introduce the Δ2 double bond. While chemical methods exist for creating such unsaturation, the specific enzymatic equivalent in mammalian systems remains speculative. core.ac.uk
Potential Relationship to 5α-Reduced Progesterone Metabolism
Microbial Biotransformation of Pregnene Steroids
Microorganisms possess a vast and versatile enzymatic arsenal (B13267) capable of modifying steroid structures in ways not typically seen in mammals. researchgate.netmdpi.comnih.gov These biotransformations include a wide range of oxidative, reductive, and degradative reactions.
Numerous bacteria and fungi can catalyze oxidative and reductive reactions on pregnene-based steroids. These transformations can alter the biological activity of the parent compound and are a key tool in the industrial synthesis of steroid drugs. nih.govunimi.it
Oxidative reactions commonly include hydroxylation at various positions of the steroid nucleus and the oxidation of hydroxyl groups to ketones. mdpi.com Reductive transformations include the hydrogenation of double bonds and the reduction of ketone groups to hydroxyl groups. sci-hub.boxbiorxiv.org For example, gut microbiota are known to metabolize progesterone into both 5α- and 5β-reduced pregnanolone (B1679072) derivatives. biorxiv.org Fungi of the genera Penicillium and Aspergillus are particularly well-studied for their ability to perform a variety of these transformations on progesterone and related compounds. sci-hub.box
| Microorganism | Substrate | Transformation Type | Product(s) | Reference |
|---|---|---|---|---|
| Sterolibacterium denitrificans | Cholest-4-en-3-one | Dehydrogenation (Δ1) | Cholest-1,4-dien-3-one | researchgate.net |
| Rhodococcus sp. | Estradiol | Dehydrogenation (17β-OH) | Estrone | mdpi.com |
| Human Gut Microbiota (e.g., Clostridium innocuum) | Progesterone | Reduction (5β) | Epipregnanolone | biorxiv.org |
| Human Gut Microbiota (e.g., Bacillota, Actinomycetota) | Progesterone | Reduction (5α, 3α) | Allopregnanolone | biorxiv.org |
| Penicillium chrysogenum | Testosterone (B1683101) | Reduction (5α) | 5α-Dihydrotestosterone | sci-hub.box |
A significant biotransformation performed by microorganisms is the cleavage of the C17 side chain of pregnene steroids, converting them into C19-steroids (androstanes). This reaction is fundamental to both steroid degradation pathways in nature and the industrial production of androgen and estrogen precursors. nih.gov
Two primary mechanisms are known for this side chain cleavage:
β-Oxidation-like Pathway: In many bacteria, the degradation of the steroid side chain proceeds through a pathway analogous to fatty acid β-oxidation. mdpi.comnih.gov This involves a series of enzymatic steps including dehydrogenation, hydration, and thiolytic cleavage to remove two-carbon units.
Baeyer-Villiger Monooxygenases (BVMOs): Many fungi, such as those from the genus Penicillium, utilize BVMOs. mdpi.com These enzymes catalyze the insertion of an oxygen atom adjacent to a carbonyl group. In the context of pregnenes, a BVMO can act on the C-20 ketone, leading to the formation of an acetate (B1210297) ester at C17, which is then hydrolyzed to a 17-hydroxyl group. Subsequent oxidation to a 17-ketone and a second BVMO-catalyzed lactonization can complete the conversion to testololactone, a key androstane (B1237026) derivative.
This enzymatic specificity allows microorganisms to efficiently channel C21 pregnane (B1235032) steroids into C19 androstane metabolic pathways.
Compound Reference Table
| Compound Name | Chemical Formula | Synonyms |
|---|---|---|
| 5alpha-Pregn-2-en-20-one | C21H32O | (5α)-Pregn-2-en-20-one |
| Progesterone | C21H30O2 | Pregn-4-ene-3,20-dione |
| 5α-Dihydroprogesterone | C21H32O2 | 5α-Pregnane-3,20-dione, Allopregnanedione |
| Allopregnanolone | C21H34O2 | 3α-hydroxy-5α-pregnan-20-one, THP |
| Testosterone | C19H28O2 | 17β-Hydroxy-4-androsten-3-one |
| Androstenedione | C19H26O2 | Androst-4-ene-3,17-dione |
| Testololactone | C19H24O3 | D-Homo-17a-oxaandrosta-1,4-diene-3,17-dione |
| Epipregnanolone | C21H34O2 | 3β-Hydroxy-5β-pregnan-20-one |
Metabolic Transformations and Derivatives of 5α Pregn 2 En 20 One
Enzymatic Modification of the Carbon Skeleton
The core steroid skeleton of 5α-Pregn-2-en-20-one is subject to several enzymatic reactions, including epoxidation, hydroxylation, and reduction, which alter its structure and potential biological activity.
The introduction of an epoxide ring across a double bond is a known metabolic pathway for various organic compounds, including steroids. This reaction is typically catalyzed by monooxygenase enzymes, such as cytochrome P450s or fungal peroxygenases. mdpi.comlibretexts.org For steroids, epoxidation can be a critical step in their biosynthesis and metabolism. libretexts.org
While direct studies on the epoxidation of 5α-Pregn-2-en-20-one are not extensively documented, research on analogous steroidal dienes provides insight into this potential transformation. For instance, the epoxidation of androstane (B1237026) and pregnane (B1235032) 2,4-dienes with m-chloroperbenzoic acid has been shown to yield, unexpectedly, the 4α,5α-monoepoxides, indicating a preference for the 4,5-double bond over the 2,3-double bond. researchgate.net This suggests that the electronic and steric environment of the double bonds significantly influences the regioselectivity of the epoxidation reaction. Enzymatic systems, such as those found in fungi like Rhizopus arrhizus, are known to perform epoxidations on Δ6-3-ketosteroids. researchgate.net These enzymatic processes offer a potential route for the stereospecific epoxidation of the Δ2-double bond in 5α-Pregn-2-en-20-one to form 2α,3α- or 2β,3β-epoxy-5α-pregnan-20-one. Such epoxides could act as intermediates for further reactions, potentially serving as irreversible inhibitors for certain enzymes by reacting with nucleophilic residues like glutamate. researchgate.net
Hydroxylation is a common enzymatic reaction in steroid metabolism, introducing hydroxyl (-OH) groups at various positions on the steroid nucleus. This process is primarily mediated by cytochrome P450 hydroxylases and is crucial for altering the polarity and biological function of steroids.
Microbial transformation studies have demonstrated the extensive capacity of fungi to hydroxylate pregnane skeletons. For example, fermentation of Reichstein's Substance S, a pregnane derivative, with Aspergillus fumigatus yields metabolites hydroxylated at the 6β and 15β positions. nih.gov Similarly, the fungus Gelasinospora retispora can hydroxylate pregnenolone (B344588), leading to the formation of 3β,15β-dihydroxyandrost-5-en-17-one and other hydroxylated products. researchgate.net
While specific hydroxylation patterns for 5α-Pregn-2-en-20-one are not detailed, the known activity of steroid hydroxylases on similar substrates allows for predicted outcomes. Key hydroxylating enzymes include:
7α-Hydroxylase: Known to act on progesterone (B1679170) and its metabolites, this enzyme could introduce a hydroxyl group at the C-7 position. researchgate.net
11α-Hydroxylase: Commonly used in industrial steroid synthesis, this enzyme could produce an 11α-hydroxy derivative. researchgate.net
15β- and 6β-Hydroxylases: As seen in fungal metabolism, these enzymes could also modify the 5α-Pregn-2-en-20-one skeleton. nih.gov
The resulting hydroxylated metabolites would exhibit increased polarity and could serve as substrates for further conjugation reactions.
The saturation of carbon-carbon double bonds is a critical step in steroid catabolism and activation. The reduction of the Δ2-double bond in 5α-Pregn-2-en-20-one results in the formation of the corresponding saturated A/B ring structure, specifically 5α-pregnan-20-one. This reaction is catalyzed by enzymes known as ene-reductases. rsc.org
In steroid metabolism, the reduction of the Δ4-double bond of 3-ketosteroids is well-characterized and is performed by 5α- and 5β-reductases. portlandpress.comnih.govnih.gov These enzymes, part of the aldo-keto reductase (AKR) superfamily, irreversibly reduce the double bond to yield either 5α- (A/B trans) or 5β- (A/B cis) configured steroids. nih.govnih.gov The reduction of 5α-Pregn-2-en-20-one would yield 5α-pregnan-20-one. Subsequent modifications, such as reduction of the 3-oxo group (if present) and the 20-oxo group, lead to various neuroactive steroids. For example, 3β-hydroxy-5α-pregnan-20-one (isopregnanolone) is a known metabolite of progesterone. tcichemicals.comtcichemicals.com
The enzymatic reduction of the double bond is a stereospecific process, typically involving the addition of a hydride from NADPH or NADH, followed by protonation. rsc.org The resulting saturated pregnanes, such as those derived from 5α-Pregn-2-en-20-one, are key intermediates in various metabolic pathways.
Hydroxylation Patterns and Resulting Metabolites
Functional Group Interconversions at the 20-Oxo Position
The 20-oxo (ketone) group is a key functional feature of the pregnane side chain, and it is a primary site for chemical and enzymatic modification.
The ketone at the C-20 position can be readily converted into an oxime derivative through a reaction with hydroxylamine (B1172632) (NH₂OH) or its salts. mdpi.commdpi.com This nucleophilic addition reaction is a standard method for synthesizing steroidal oximes and can result in the formation of two geometric isomers, (E) and (Z), if the ketone is unsymmetrical. mdpi.com
The synthesis of pregnenolone 20-oximes has been reported in several studies, often as part of the development of enzyme inhibitors or potential therapeutic agents. mdpi.comnih.govacs.org The general procedure involves refluxing the parent steroid with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide (B78521) in an alcoholic solvent. mdpi.com The introduction of the oxime functionality significantly alters the chemical properties of the steroid, and these derivatives have been investigated for various biological activities. researchgate.net For example, the oxime of 4-aza-5-pregnene-3,20-dione was synthesized and its structure confirmed by the disappearance of the C-20 ketone signal in the 13C-NMR spectrum and the appearance of a C=NOH signal. nih.gov
| Parent Compound | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Pregnenolone | NH₂OH·HCl, Base | Pregnenolone 20-oxime | mdpi.comnih.gov |
| 4-Aza-5-pregnene-3,20-dione | Hydroxylamine | 4-Aza-5-pregnene-3,20-dione-20-oxime | nih.gov |
| 5α-Pregnen-2-one-20 | Hydroxylamine hydrochloride in Pyridine | 5α-Pregnen-2-one-20-oxime | researchgate.net |
The reduction of the 20-oxo group in pregnanes is a stereochemically important transformation that can yield either 20α- or 20β-hydroxypregnane derivatives. The outcome of this reduction is highly dependent on the reagents and conditions used. rsc.org
Chemical Reduction: The use of alkali metals (e.g., sodium) in alcohol solvents for the reduction of 5α-pregnan-20-one generally leads to a mixture of the 20α- and 20β-alcohols. rsc.org Often, these conditions favor the formation of the thermodynamically less stable 20α-ol. The ratio of the isomers can be influenced by the specific metal and alcohol used in the reaction. rsc.org
Enzymatic Reduction: Enzymatic reductions are typically highly stereospecific. The aldo-keto reductase (AKR) superfamily includes several enzymes capable of reducing the 20-keto group. nih.gov
AKR1C1 shows a preference for 20-ketosteroid reduction and is known to convert progesterone into 20α-hydroxyprogesterone. nih.govnih.gov
Studies on the metabolism of 5β-pregnane-3,20-dione by human AKR1C enzymes revealed the formation of various monohydroxy and dihydroxy products, including 3α-hydroxy-5β-pregnan-20-one and 20α-hydroxy-5β-pregnan-3-one. nih.gov The reduction of the 20-oxo group is a key step in the catabolism of progestogens and can lead to the formation of various pregnanediols. plos.org
| Substrate | Reducing Agent/Enzyme | Major Product(s) | Reference |
|---|---|---|---|
| 5α-Pregnan-20-one | Alkali metals in alcohol | Mixture of 20α- and 20β-ols (often excess 20α-ol) | rsc.org |
| Progesterone | AKR1C1 | 20α-Hydroxyprogesterone | nih.govnih.gov |
| 5β-Pregnane-3,20-dione | Human AKR1C enzymes | 3α-Hydroxy-5β-pregnan-20-one, 20α-Hydroxy-5β-pregnan-3-one | nih.gov |
| Cortisone | Rhodococcus strains | 20β-Hydroxy-prednisone | mdpi.com |
Formation of Oxime Derivatives
Conjugation Pathways in Biological Systems
Conjugation represents a key phase II metabolic process where a steroid molecule is linked to a polar group, such as a sugar or a sulfate (B86663), significantly increasing its water solubility. This process is crucial for deactivating the steroid, preparing it for transport, and ultimately eliminating it from the system.
Glycosylation Reactions in Plant Metabolism
In plants, glycosylation is a primary mechanism for the metabolism of steroids. While direct studies on 5α-Pregn-2-en-20-one are not extensively documented, the metabolic pathways of related pregnane derivatives, particularly in species from the Digitalis and Lycopersicon (tomato) genera, provide a clear model for its potential transformations. researchgate.netfrontiersin.orgresearchgate.netnih.gov Pregnane derivatives serve as essential intermediates in the biosynthesis of complex secondary metabolites like cardiac glycosides. frontiersin.orgmdpi.com
The process of glycosylation involves the enzymatic attachment of sugar moieties to the steroid aglycone. This modification can lead to a vast diversity of compounds with different properties. In plants, O-glycosylation, the attachment of a glycan to a hydroxyl group, is the common pathway for steroids. frontiersin.org The biosynthesis of these glycosides is a multi-step process occurring within the Golgi apparatus, where various glycosyltransferases sequentially add sugar units to the steroid backbone. nih.gov
For instance, in Digitalis lanata, pregnane derivatives are precursors to cardenolides, which are a class of steroid glycosides. mdpi.commdpi.comvscht.cz Research has shown that the administration of progesterone and other pregnane derivatives to Digitalis cultures can increase the production of these glycosides. mdpi.comvscht.cz Similarly, studies on tomatoes have identified pregnane glycosides, such as 3-O-β-lycotetraosyl 3β-hydroxy-5α-pregn-16-en-20-one, which are formed from the modification of steroidal alkaloids during fruit ripening. researchgate.net These findings indicate that plants possess the enzymatic machinery to glycosylate the pregnane skeleton at various positions, most commonly at the C-3 hydroxyl group. researchgate.net
The sugar chains attached can range from single monosaccharides to complex oligosaccharides. In tomato, for example, the lycotetraose sugar moiety is attached to the pregnane skeleton. researchgate.net In Digitalis species, a variety of primary and secondary glycosides are formed, including lanatosides A, B, and C. nih.govfrontiersin.org
Table 1: Examples of Pregnane Glycosides in Plants
| Plant Genus | Example Glycoside | Aglycone (Pregnane Derivative) | Sugar Moiety | Reference |
|---|---|---|---|---|
| Digitalis | Lanatoside C | Digoxigenin | Glucose, Acetyldigitoxose, Digitoxose, Digitoxose | frontiersin.org |
| Digitalis | Deslanoside | Digoxigenin | Glucose, Digitoxose, Digitoxose, Digitoxose | nih.govfrontiersin.org |
| Lycopersicon | 3-O-β-lycotetraosyl 3β-hydroxy-5α-pregn-16-en-20-one | 3β-hydroxy-5α-pregn-16-en-20-one | Lycotetraose | researchgate.net |
| Digitalis | Diginin | Diginigenin | Digitoxose | researchgate.net |
Sulfation and Glucuronidation Analogies from Related Pregnanes
In animal and human systems, the primary conjugation pathways for steroids are sulfation and glucuronidation. These reactions are analogous to plant glycosylation in that they increase the polarity and water solubility of the steroid, preparing it for excretion. hmdb.cahmdb.cafrontiersin.org The metabolism of closely related pregnanolone (B1679072) isomers—such as allopregnanolone (B1667786), pregnanolone, and isopregnanolone—provides a robust model for the likely conjugation of 5α-Pregn-2-en-20-one. cas.czbioscientifica.combioscientifica.com
Sulfation: This process involves the transfer of a sulfonyl group from a donor molecule, 3′-phosphoadenosine 5′-phosphosulfate (PAPS), to a hydroxyl group on the steroid. pnas.org This reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs). frontiersin.orgfrontiersin.orgnih.gov Studies have shown that pregnanolone isomers are extensively sulfated in the body. bioscientifica.combioscientifica.comfrontiersin.org The resulting steroid sulfates, such as pregnenolone sulfate and dehydroepiandrosterone (B1670201) sulfate (DHEAS), can act as a circulating reservoir and may also possess their own biological activities. frontiersin.orgnih.gov The capacity for sulfation can be influenced by physiological states; for example, during pregnancy, there is an observed increase in the conjugation of 5α-pregnane steroids. bioscientifica.comcas.cz
Glucuronidation: This pathway attaches glucuronic acid to the steroid molecule. The reaction is mediated by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the activated form, UDP-glucuronic acid, to the steroid. hmdb.canih.govnih.gov Glucuronidation is a major route for the detoxification and elimination of many steroids and drugs. hmdb.cacreative-diagnostics.com Pregnanediol, a major metabolite of progesterone, is primarily excreted in the urine as pregnanediol-3-O-glucuronide. hmdb.cacreative-diagnostics.com The pregnane X receptor (PXR) has been identified as a key regulator of UGT enzymes, indicating that the capacity for glucuronidation can be induced by various steroids. nih.govnih.gov
Research comparing the levels of free and conjugated pregnanolone isomers shows that the conjugated forms, particularly sulfates and glucuronides, are often prevalent in circulation. cas.czbioscientifica.combioscientifica.com The specific isomer (e.g., 3α vs. 3β, 5α vs. 5β) can influence the preferred conjugation pathway. cas.czbioscientifica.com For example, in late pregnancy, there is a more intensive conjugation of 5α-pregnanolone isomers compared to their 5β counterparts. bioscientifica.com
Table 2: Key Enzymes and Products in Pregnane Conjugation
| Conjugation Pathway | Key Enzyme Family | Donor Molecule | Example Substrate (Related Pregnane) | Example Product | Reference |
|---|---|---|---|---|---|
| Sulfation | Sulfotransferases (SULTs) | PAPS (3′-phosphoadenosine 5′-phosphosulfate) | Allopregnanolone (3α-hydroxy-5α-pregnan-20-one) | Allopregnanolone sulfate | pnas.orgfrontiersin.orgnih.gov |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid | Pregnanediol (5β-pregnane-3α,20α-diol) | Pregnanediol-3-O-glucuronide | hmdb.cahmdb.canih.gov |
Molecular Interactions and Biological Modulation in Vitro/mechanistic Studies
Interaction with Neurotransmitter Receptors
The interaction of pregnane (B1235032) steroids with neurotransmitter receptors, particularly the GABA-A receptor, is a significant area of neuropharmacological research.
Modulation of GABA-A Receptor Activity by Derivatives (e.g., Epoxides, Amino-Pregnanes)
Derivatives of 5-alpha-pregnane structures have been shown to modulate the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. wikipedia.orgwikipedia.org Certain metabolites of progesterone (B1679170) are potent positive allosteric modulators of the GABA-A receptor. wikipedia.org These neurosteroids, such as allopregnanolone (B1667786) (3α-hydroxy-5α-pregnan-20-one), enhance the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization. wikipedia.orgnih.gov This modulation occurs at a site distinct from the binding sites for GABA, benzodiazepines, and barbiturates. nih.gov
Synthetic derivatives, including epoxides and amino-pregnanes, have been developed to explore these interactions further. For instance, 2α,3α-Epoxy-5α-pregnan-20-one has been used as a synthetic intermediate in the creation of novel pregnane derivatives for studying allosteric modulation of the GABA-A receptor. google.com The introduction of polar groups, such as in certain carbamate (B1207046) derivatives of allopregnanolone, has been explored to potentially enhance water solubility and brain accessibility. researchgate.net Additionally, amino-steroid derivatives have been investigated for their modulatory effects on GABA-A receptor activity. diva-portal.org
Structure-Function Relationships Governing Receptor Binding Affinities
The specific structure of a pregnane steroid is critical in determining its binding affinity and modulatory effect on the GABA-A receptor. Key structural features that influence this interaction include the stereochemistry of the A/B ring junction and the nature and orientation of substituents on the steroid nucleus. nih.govfrontiersin.org
For positive modulation of the GABA-A receptor, a 3α-hydroxy group on the A-ring of a 5α-reduced pregnane steroid is generally considered crucial. nih.govfrontiersin.org The 5α-configuration, as opposed to the 5β-configuration, often leads to a higher degree of enantiospecificity in the modulatory action. nih.govfrontiersin.org Conversely, 3β-hydroxy pregnane steroids can act as antagonists at the GABA-A receptor, inhibiting the potentiating effects of their 3α-hydroxy counterparts. nih.govfrontiersin.org
The composition of the GABA-A receptor subunits also influences the effects of neurosteroids. nih.gov For example, receptors containing the δ-subunit, often found extrasynaptically, are particularly sensitive to modulation by neurosteroids like allopregnanolone. nih.gov Research has identified potential neurosteroid binding sites within the transmembrane domains of both the α and β subunits of the GABA-A receptor, as well as at the interface between subunits. biorxiv.org
Table 1: Structure-Activity Relationships of Pregnane Steroids at the GABA-A Receptor
| Structural Feature | Effect on GABA-A Receptor Activity | Example Compound(s) |
|---|---|---|
| 3α-hydroxy, 5α-pregnane | Positive Allosteric Modulation | Allopregnanolone |
| 3β-hydroxy, 5α-pregnane | Antagonism of Positive Modulation | Epiallopregnanolone |
| 5α-configuration vs. 5β-configuration | Higher enantiospecificity for 5α | Allopregnanolone vs. Pregnanolone (B1679072) |
| Presence of δ-subunit in receptor | High sensitivity to modulation | Extrasynaptic GABA-A receptors |
Role as an Intermediate or Precursor in Broader Steroidogenic Pathways
5alpha-Pregn-2-en-20-one and related compounds can be theoretically placed within complex steroidogenic pathways, including those for androgens and neurosteroids.
Theoretical Integration into Androgen Backdoor Pathway Components
The androgen "backdoor" pathway represents an alternative route for the synthesis of the potent androgen dihydrotestosterone (B1667394) (DHT) that bypasses testosterone (B1683101). wikipedia.orgwikipedia.org This pathway is significant in certain developmental and pathological states. wikipedia.org The process begins with 21-carbon pregnanes and involves 5α-reduction at an early stage. wikipedia.org
Specifically, 17α-hydroxyprogesterone can be converted through a series of reactions, including 5α-reduction, to ultimately form DHT. wikipedia.orgnih.gov An intermediate in this pathway is 5α-pregnane-3α,17α-diol-20-one (17α-hydroxyallopregnanolone). wikipedia.org This compound is formed from 5α-pregnan-17α-ol-3,20-dione by the action of 3α-hydroxysteroid dehydrogenases. wikipedia.org While this compound itself is not a direct named intermediate in the primary described backdoor pathway, its saturated counterpart, 5α-pregnan-20-one, is closely related to the precursors of these pathways. The initial step of the backdoor pathway often involves the 5α-reduction of progesterone to 5α-dihydroprogesterone. nih.gov
Relation to Neurosteroidogenesis Pathways
Neurosteroids are steroids synthesized within the nervous system, where they can rapidly modulate neuronal excitability. wikipedia.org Progesterone is a key precursor for the synthesis of the neurosteroid allopregnanolone (3α-hydroxy-5α-pregnan-20-one). nih.govbioscientifica.com This conversion involves the enzymes 5α-reductase and 3α-hydroxysteroid dehydrogenase. nih.govwikipedia.org
The synthesis of these neurosteroids occurs in glial cells and neurons. nih.gov 5α-reductase converts progesterone into 5α-dihydroprogesterone, which is then further metabolized to allopregnanolone. nih.gov Therefore, 5α-pregnane derivatives are central to the neurosteroidogenic pathway that produces potent modulators of the GABA-A receptor.
Enzyme Substrate or Inhibitor Potentials
The interaction of this compound and its relatives with steroidogenic enzymes is crucial to their metabolic fate and biological activity. The primary enzymes of interest are the 5α-reductases.
There are three main isozymes of 5α-reductase (SRD5A1, SRD5A2, and SRD5A3), which catalyze the reduction of a Δ4,5 double bond in various steroid substrates, including testosterone and progesterone. wikipedia.org These enzymes are the targets of a class of drugs known as 5α-reductase inhibitors (5-ARIs), such as finasteride (B1672673) and dutasteride. wikipedia.org These inhibitors are used to treat conditions like benign prostatic hyperplasia and androgenetic alopecia by blocking the conversion of testosterone to DHT. wikipedia.org
The different isozymes of 5α-reductase have distinct biochemical properties and tissue distributions. nih.gov For example, 5α-R1 has a broad pH optimum, while 5α-R2 has a more acidic pH optimum. nih.gov Progesterone is a known substrate for 5α-reductase, being converted to 5α-dihydroprogesterone. wikipedia.org Given its structure, this compound could theoretically act as a substrate or an inhibitor for these enzymes, although specific studies on this particular compound are limited. The potential for a compound to act as a substrate versus an inhibitor depends on its binding affinity and how it interacts with the enzyme's active site. plos.org
Table 2: Key Enzymes in the Metabolism of 5α-Pregnane Derivatives
| Enzyme | Function | Relevance to 5α-Pregnanes |
|---|---|---|
| 5α-Reductase (SRD5A1, SRD5A2, SRD5A3) | Reduces the Δ4,5 double bond of steroid precursors. | Converts progesterone to 5α-dihydroprogesterone, a key step in the backdoor and neurosteroidogenesis pathways. |
| 3α-Hydroxysteroid Dehydrogenase (e.g., AKR1C family) | Catalyzes the conversion of 5α-reduced steroids. | Converts 5α-dihydroprogesterone to allopregnanolone. Forms 5α-pregnane-3α,17α-diol-20-one in the backdoor pathway. |
Interactions with Steroid 5α-Reductase Isoenzymes (Theoretical)
Steroid 5α-reductases (5AR) are enzymes crucial for the metabolism of various steroid hormones. mdpi.com There are three known isoenzymes (SRD5A1, SRD5A2, and SRD5A3) that catalyze the NADPH-dependent reduction of a double bond between the fourth and fifth carbon (Δ4) of C19 and C21 steroids. mdpi.comtandfonline.com This conversion is critical; for instance, 5AR converts testosterone into the more potent androgen, 5α-dihydrotestosterone (DHT), and progesterone into 5α-dihydroprogesterone (5α-DHP). tandfonline.comnih.gov A deficiency in 5AR can lead to incomplete male genitalia differentiation, while abnormally high activity is linked to conditions like benign prostatic hyperplasia and prostate cancer. mdpi.com
The chemical structure of this compound features two key characteristics that inform its theoretical interaction with 5AR isoenzymes:
5α Configuration: The A and B rings of the steroid nucleus are in a trans configuration. This is the typical product of 5AR catalysis. As the compound already possesses this 5α-stereochemistry, it cannot serve as a substrate for 5AR in the conventional reductive pathway.
Δ2-Double Bond: The presence of a double bond between carbons 2 and 3 of the A-ring is a significant deviation from typical 5AR substrates, which feature a Δ4-3-one structure.
Given that this compound is not a substrate, its interaction with 5AR would theoretically be as an inhibitor. The inhibitory potential of pregnane derivatives often depends on specific structural features. Research on various progesterone analogs shows that modifications on the steroid's A-ring and at the C-17 position can confer potent inhibitory activity against 5AR type 1 and type 2. For example, the introduction of an epoxy function at C-4, or halogen atoms at C-4 or C-6, results in significant inhibition of one or both 5AR isoenzymes. nih.govnih.gov Steroids with a 4,6-diene-3,20-dione structure have also shown a high inhibitory effect. nih.gov The inhibitory activity of progesterone analogs against human 5α-reductase highlights how structural modifications influence enzyme interaction.
Table 1: Inhibitory Activity of Progesterone Analogs on Human 5α-Reductase
| Compound | Modification Highlights | IC50 (nM) | Target Isozyme(s) | Reference |
| 4-Epoxy-17α-acetoxypregnane-3,20-dione (Brominated Ester) | 4,5-epoxy group, C17 ester with bromine | 4.9 | 5α-Reductase | nih.gov |
| 4-Epoxy-17α-acetoxypregnane-3,20-dione (Chlorinated Ester) | 4,5-epoxy group, C17 ester with chlorine | 13 | 5α-Reductase | nih.gov |
| 6-Chloro-17α-acetoxypregna-4,6-diene-3,20-dione | Chlorine at C-6, Δ4,6-diene, Acetate (B1210297) at C-17 | 22 | 5α-Reductase | tandfonline.com |
| 6-Dehydro-17α-acetoxyprogesterone | Δ6, Acetate at C-17 | 10 | 5α-Reductase | tandfonline.com |
| 17α-Acetoxypregna-4-ene-3,20-dione (Brominated Ester) | Δ4-3-one, C17 ester with bromine | 370 | 5α-Reductase | nih.gov |
This interactive table showcases IC50 values for various progesterone derivatives. Lower IC50 values indicate higher inhibitory potency.
The structure of this compound, lacking the Δ4-3-one system and having an unconventional Δ2 unsaturation, makes its potential as a powerful inhibitor uncertain without direct empirical data. However, the existing research on analogs suggests that the pregnane skeleton can be modified to effectively inhibit 5AR enzymes.
Modulation of Other Steroid-Converting Enzymes by Analogs
Beyond 5α-reductase, other enzymes play critical roles in steroid metabolism. The aldo-keto reductase (AKR) superfamily, particularly the AKR1C subfamily (comprising AKR1C1, AKR1C2, AKR1C3, and AKR1C4), is central to the processing of pregnane steroids. nih.gov These enzymes function as hydroxysteroid dehydrogenases (HSDs), catalyzing the reduction of ketone groups and the oxidation of hydroxyl groups at various positions on the steroid nucleus. nih.govuniprot.org
Analogs of this compound, such as 5α-dihydroprogesterone (5α-DHP) and allopregnanolone (also known as 3α,5α-tetrahydroprogesterone or 3α,5α-THP), are key substrates and products in these metabolic pathways.
5α-Dihydroprogesterone (5α-DHP): This is the direct product of progesterone reduction by 5AR. It serves as a substrate for 3α-HSDs and 3β-HSDs. For example, AKR1C2, a 3α-HSD, efficiently converts 5α-DHP to allopregnanolone. researchgate.net
Allopregnanolone (3α,5α-THP): This neurosteroid is formed from 5α-DHP. It can be inactivated through further metabolism. AKR1C1, which functions as a 20α-HSD, metabolizes allopregnanolone to 5α-pregnan-3α,20α-diol, a less active compound. researchgate.netfrontiersin.orgmdpi.com
The interplay between these enzymes regulates the local concentrations and biological activity of various pregnane steroids. The AKR1C enzymes are expressed in numerous tissues, including the liver, prostate, and endometrium, where they modulate steroid hormone action. nih.govnih.gov For instance, in the endometrium, AKR1C1 is the primary enzyme responsible for inactivating progesterone to 20α-hydroxyprogesterone, thereby regulating its effects. frontiersin.org
Table 2: Modulation of Steroid-Converting Enzymes by 5α-Pregnane Analogs
| Enzyme (AKR Isoform) | Analog (Substrate/Product) | Primary Reaction | Biological Significance | Reference |
| 3α-HSD (AKR1C2) | Substrate: 5α-Dihydroprogesterone (5α-DHP) | Catalyzes the reduction of the 3-keto group of 5α-DHP to form Allopregnanolone (3α,5α-THP). | Key step in the synthesis of the neurosteroid allopregnanolone; inactivates the potent androgen 5α-DHT. | researchgate.netfrontiersin.orgmybiosource.com |
| 20α-HSD (AKR1C1) | Substrate: Progesterone, Allopregnanolone | Catalyzes the reduction of the 20-keto group of progesterone and allopregnanolone to their 20α-hydroxy forms. | Inactivates progesterone, terminating its hormonal action. A key pathway for progestin clearance. | researchgate.netfrontiersin.orgfrontiersin.org |
| 3β-HSD (e.g., AKR1C1) | Substrate: 5α-Dihydrotestosterone (5α-DHT) | Catalyzes the irreversible conversion of 5α-DHT to 3β-androstanediol. | Regulates androgen signaling by converting a potent androgen to a metabolite with different receptor affinities. | frontiersin.org |
| 5β-Reductase (AKR1D1) | Substrate: Progesterone | Catalyzes the conversion of progesterone to 5β-dihydroprogesterone (5β-DHP). | Initiates the 5β-pathway of steroid metabolism, leading to the formation of 5β-tetrahydrosteroids. | mdpi.comfrontiersin.org |
This interactive table outlines the roles of various aldo-keto reductase enzymes in metabolizing key 5α-pregnane analogs.
Inhibitors of these enzymes are also subjects of study. For example, non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and certain flavonoids have been shown to inhibit various AKR1C isoforms with differing selectivity, highlighting the potential for pharmacological modulation of these pathways. nih.govacs.org
Structure Activity Relationship Sar and Structural Determinants of Biological Function
Impact of the 2-ene Moiety on Biological Activity
The introduction of a double bond at the C-2 position (the 2-ene moiety) in the 5-alpha-pregnane skeleton can significantly alter the molecule's shape and electronic properties, thereby affecting its biological activity. This modification can influence how the steroid fits into the binding pocket of a receptor. For instance, the presence of unsaturation in the A or B ring of the pregnane (B1235032) skeleton can enhance the formation of a steroid-receptor complex. tandfonline.com The sp2 hybridization of the carbon atoms involved in the double bond can lead to a more planar conformation of that part of the molecule, which may be optimal for interaction with specific receptors. tandfonline.com
Research on related pregnane derivatives has shown that the position of double bonds is critical. For example, a double bond at C-4 or conjugated double bonds at C-4 and C-6, in conjunction with a C-3 carbonyl group, have been found to increase the affinity for the androgen receptor. tandfonline.com While direct studies on the 2-ene moiety of 5alpha-Pregn-2-en-20-one are not extensively detailed in the provided results, the general principle that A-ring unsaturation impacts receptor binding is well-established.
Influence of C-3 Substituents on Receptor Interactions
Substituents at the C-3 position of the pregnane nucleus play a crucial role in modulating receptor interactions. The nature, size, and orientation of these substituents can either enhance or diminish the binding affinity and selectivity of the steroid for its target receptors.
For nuclear progesterone (B1679170) receptors (nPRs), an increase in the size of a substituent at the C-3 position generally leads to a proportional decrease in the ligand's affinity. researchgate.net This suggests that the ligand-binding pocket of nPRs has specific steric constraints around the C-3 position. In contrast, studies on membrane progesterone receptors (mPRα) indicate the presence of a cavity around the C-3 position in the ligand-binding pocket. researchgate.net This difference in receptor architecture can be exploited to design ligands with improved selectivity for mPRα over nPRs. researchgate.net
The 3α-hydroxy group, for instance, is considered essential for the biological activity of some neurosteroids at the GABA-A receptor. researchgate.net However, modifications are possible, as demonstrated by the activity of 3α-amino-5α-pregnan-20-one, which also interacts with the GABA-A receptor. researchgate.net The ability to substitute the hydroxyl group with an amino group without losing activity suggests that the key interaction may involve hydrogen bonding, which both groups can participate in.
| Receptor Type | Effect of Increasing C-3 Substituent Size | Implication for Ligand Design |
| Nuclear Progesterone Receptor (nPR) | Decreased binding affinity researchgate.net | Smaller substituents are preferred for high affinity. |
| Membrane Progesterone Receptor α (mPRα) | Tolerated due to a cavity around C-3 researchgate.net | Larger substituents can be used to enhance selectivity for mPRα. |
| GABA-A Receptor | 3α-hydroxy or 3α-amino group is important researchgate.net | Hydrogen bond donor/acceptor at C-3 is likely crucial for activity. |
Role of Substitutions at Remote Positions (e.g., C-16) on Biological Profiles
For example, introducing a polar substituent at the 16α-position of allopregnanolone (B1667786) analogues was explored to improve their solubility in aqueous media and potentially overcome the blood-brain barrier. researchgate.net The introduction of a polar chain was achieved through a Michael addition to pregn-16-en-20-one derivatives. researchgate.net Interestingly, while the parent alcohols were often inactive, their carbamate (B1207046) derivatives were able to displace [35S]TBPS from the picrotoxin (B1677862) binding site on GABA-A receptors. researchgate.net This suggests that the nature of the substituent at C-16 is critical and that even subtle changes can significantly affect biological activity.
Furthermore, substitutions at C-16 on the D-ring of glucocorticoids can lead to increased anti-inflammatory activity and eliminate mineralocorticoid activity. uomustansiriyah.edu.iq This highlights the importance of remote substitutions in fine-tuning the pharmacological properties of steroidal compounds.
Stereochemical Requirements for Molecular Recognition and Modulation
The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of a steroid's ability to be recognized by and modulate the function of its biological targets. The rigid, polycyclic structure of the pregnane nucleus presents a specific shape to the receptor, and even minor changes in the orientation of substituents can lead to a dramatic loss of activity.
The orientation of substituents, such as the hydroxyl group at C-3, is also vital. The 3α-hydroxy configuration is often essential for the activity of neurosteroids at the GABA-A receptor. researchgate.net The stereoselectivity of enzymatic reactions is also a key factor. For example, the synthesis of 20-piperidin-2-yl-5alpha-pregnan-3beta,20-diol (B1256593) results in a specific R configuration at C20, which is a consequence of a stereoselective reaction step. researchgate.net This precise stereochemistry is likely essential for its inhibitory activity against enzymes in Trypanosoma cruzi. researchgate.net
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool for elucidating the structural features of 5alpha-pregn-2-en-20-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the detailed structure of molecules. chemrxiv.org By analyzing the interactions of atomic nuclei in a magnetic field, both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide a comprehensive picture of the carbon skeleton and the surrounding hydrogen atoms. chemrxiv.org
¹H and ¹³C NMR are crucial for assigning the specific chemical shifts of the hydrogen and carbon atoms within the this compound molecule. These shifts, measured in parts per million (ppm), are unique to each atom's local electronic environment, allowing for the precise mapping of the steroid's complex tetracyclic structure. Two-dimensional NMR experiments, such as COSY, HMQC, and HMBC, can further establish the connectivity between atoms. scielo.br
| Technique | Information Provided | Relevance to this compound |
| ¹H NMR | Provides information on the number, environment, and connectivity of hydrogen atoms. | Elucidates the stereochemistry and conformation of the steroid nucleus. |
| ¹³C NMR | Reveals the number and types of carbon atoms (e.g., aliphatic, olefinic, carbonyl). bhu.ac.in | Confirms the carbon backbone and the presence of the C-2 double bond and the C-20 ketone. bhu.ac.inresearchgate.net |
| 2D NMR | Establishes correlations between neighboring nuclei (¹H-¹H, ¹H-¹³C). | Confirms the complete structural assignment and relative stereochemistry. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within the this compound molecule.
IR spectroscopy measures the vibrations of bonds within the molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a molecular fingerprint. For this compound, key vibrational bands would include those for the C=O (ketone) and C=C (alkene) groups.
UV-Vis spectroscopy examines the electronic transitions within a molecule. wikipedia.org The presence of chromophores, such as the double bond and carbonyl group in this compound, allows the molecule to absorb UV or visible light, leading to the promotion of electrons to higher energy orbitals. wikipedia.org The wavelength of maximum absorbance (λmax) can provide information about the extent of conjugation within the molecule. msu.edu
| Technique | Key Absorptions for this compound | Structural Information Obtained |
| IR Spectroscopy | C=O stretching (ketone), C=C stretching (alkene), C-H stretching and bending. | Confirms the presence of the essential ketone and alkene functional groups. |
| UV-Vis Spectroscopy | π → π* and n → π* transitions. | Provides evidence for the conjugated system and helps in quantitative analysis. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound. upenn.edu In MS, the molecule is ionized and then separated based on its mass-to-charge ratio (m/z). upenn.edu High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule breaks apart in a predictable manner, and the resulting fragment ions can be used to deduce the connectivity of the atoms and confirm the identity of the compound. For instance, the fragmentation of steroid skeletons often involves characteristic losses of methyl groups and portions of the side chain.
Chromatographic Separation and Quantification
Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Profiling
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used method for the analysis of volatile and thermally stable compounds like steroids. wikipedia.org In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. wikipedia.org The separated components then enter the mass spectrometer for detection and identification.
For steroid analysis, a derivatization step is often required to increase the volatility and improve the chromatographic properties of the analytes. nih.gov GC-MS is particularly valuable for steroid profiling in biological samples, allowing for the simultaneous detection of multiple steroids. scielo.brmdpi.com
| Parameter | Description |
| Sample Preparation | Typically involves extraction and derivatization (e.g., trimethylsilylation) to enhance volatility. nih.govscielo.br |
| Separation | Achieved on a capillary column with a temperature program to elute compounds based on boiling points. scispace.com |
| Detection | Mass spectrometer provides sensitive and specific detection based on mass-to-charge ratio and fragmentation patterns. thermofisher.com |
| Application | Used for identifying and quantifying steroids in various matrices, including in doping control and clinical chemistry. scielo.brresearchgate.net |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the analysis of compounds that are not easily volatilized, including many steroids and their metabolites. eag.com LC separates the components of a mixture in the liquid phase before they are introduced into the mass spectrometer. eag.com
Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a specific precursor ion, fragmenting it, and then detecting a specific product ion. eag.com This technique, often referred to as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is extremely powerful for quantifying trace levels of analytes in complex matrices like serum or plasma. plos.orgresearchgate.net LC-MS/MS methods have been developed for the simultaneous quantification of numerous steroids, offering high throughput and reliability. plos.orgnih.govphenomenex.com
| Parameter | Description |
| Sample Preparation | Often involves a simple extraction, with derivatization typically not required. plos.org |
| Separation | Utilizes liquid chromatography with various column chemistries (e.g., C18) to separate analytes. nih.gov |
| Detection | Tandem mass spectrometry provides exceptional sensitivity and selectivity for trace-level quantification. phytolab.com |
| Application | Ideal for the analysis of steroid hormones and their metabolites in biological fluids for clinical research and diagnostics. nih.govresearchgate.net |
Crystallographic Analysis for Three-Dimensional Structure Determination
The precise three-dimensional arrangement of atoms within a crystalline solid can be determined using X-ray crystallography. cam.ac.uknationalacademies.org This powerful analytical technique provides detailed information about molecular geometry, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-activity relationships of a compound. cam.ac.uk
As of the current literature review, specific crystallographic data for this compound, such as its crystal system, space group, and unit cell dimensions, have not been reported in publicly accessible databases like the Cambridge Structural Database (CSD). The CSD is a comprehensive and validated repository for the three-dimensional structural data of small organic and metal-organic molecules. wikipedia.org While the database contains structural information for over a million compounds, a specific entry for this compound is not available.
The general process for determining the crystal structure of a compound like this compound would involve the following key steps:
Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound. This typically involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly, or using other crystallization techniques such as cooling or vapor diffusion. The resulting crystal must be of sufficient size and quality for diffraction analysis.
X-ray Diffraction: The single crystal is then mounted on a goniometer and placed in an intense beam of monochromatic X-rays. cam.ac.uk The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector. cam.ac.uk The angles and intensities of these diffracted beams are measured. cam.ac.uk
Data Processing and Structure Solution: The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal lattice, which is described by one of the 230 space groups. The intensities of the diffraction spots are used to calculate the structure factors, from which an electron density map of the molecule can be generated.
Structure Refinement: A model of the molecule is fitted to the electron density map, and the atomic positions and other parameters are refined to obtain the best possible agreement with the experimental diffraction data. The final result is a detailed three-dimensional model of the molecule in the crystal.
Should a crystallographic study of this compound be undertaken in the future, the resulting data would be presented in a standardized format, as shown in the hypothetical data table below.
Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes only, as no experimental data has been found for this specific compound.)
| Parameter | Value |
|---|---|
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁ |
| Unit Cell Dimensions | |
| a (Å) | e.g., 10.5 |
| b (Å) | e.g., 7.8 |
| c (Å) | e.g., 12.3 |
| α (°) | 90 |
| β (°) | e.g., 105.2 |
| γ (°) | 90 |
| Volume (ų) | e.g., 975.4 |
| Z (molecules/unit cell) | 2 |
| Calculated Density (g/cm³) | e.g., 1.025 |
| R-factor | e.g., 0.045 |
This data would provide an unambiguous determination of the solid-state conformation of this compound, including the stereochemistry of its chiral centers and the conformation of its steroid ring system.
Chemical Reactivity and Derivatization for Research Applications
Regioselective and Stereoselective Functionalization of the Steroid Nucleus
The functionalization of the steroid nucleus of 5α-Pregn-2-en-20-one and related pregnane (B1235032) structures is a key strategy for creating derivatives with tailored properties. The introduction of substituents at specific positions (regioselectivity) and with a defined three-dimensional orientation (stereoselectivity) is crucial for modulating biological activity.
Research has demonstrated the feasibility of various regioselective reactions. For instance, the introduction of hydroxyl groups at different positions of the steroid core can be achieved through both chemical and microbiological methods. The fungus Rhizopus nigricans has been utilized for the hydroxylation of 5α-pregnan-3α-ol-20-one, a related compound, showcasing the potential of biocatalysis in achieving specific hydroxylations. researchgate.net Chemical methods, such as those employing chromium-based oxidants, are also used to introduce keto groups at specific carbons, which can then be further modified. google.com
Stereoselectivity is equally critical. For example, the reduction of a 3-keto group can lead to either a 3α- or 3β-hydroxy derivative. The choice of reducing agent and reaction conditions dictates the stereochemical outcome. Ruthenium-catalyzed reductions have been shown to be highly stereoselective, favoring the formation of the 3α-hydroxy isomer. google.com Conversely, other reagents might favor the 3β-epimer. This stereochemical control is vital as the orientation of a substituent can dramatically alter a molecule's interaction with biological targets like the GABA-A receptor. frontiersin.org
The double bond at the C2-C3 position in 5α-Pregn-2-en-20-one introduces another site for selective functionalization. This double bond can undergo various addition reactions, allowing for the introduction of a wide range of functional groups.
Preparation of Novel Analogs for Mechanistic Investigations
The synthesis of novel analogs of 5α-Pregn-2-en-20-one is a cornerstone of research aimed at understanding its mechanism of action. By systematically altering the structure of the parent compound, researchers can investigate which molecular features are essential for its biological effects.
One area of focus has been the modification of the side chain at C17. For example, the Michael addition to pregn-16-en-20-one derivatives has been employed to introduce polar side chains at the 16α-position. researchgate.net This strategy aims to improve properties like water solubility and brain accessibility, which are important for developing potential therapeutic agents. researchgate.net
Another approach involves the introduction of fluorine atoms into the steroid nucleus. Fluorinated analogs, such as 3α-fluoro-5α-pregnan-20-one, have been synthesized to study the effects of this highly electronegative atom on biological activity. google.com The introduction of a fluorine atom can alter the electronic properties of the molecule and influence its binding to target proteins.
Furthermore, the synthesis of oxime derivatives at the C20 position has been explored. mdpi.com The conversion of the 20-keto group to a 20-oxime can significantly impact the molecule's interaction with enzymes and receptors, providing insights into the role of this functional group. mdpi.com
Development of Bioconjugates and Labeled Compounds for Tracing Studies
To trace the distribution and metabolism of 5α-Pregn-2-en-20-one and its analogs in biological systems, researchers have developed bioconjugates and labeled compounds. These tools are indispensable for pharmacokinetic studies and for identifying the molecular targets of these steroids.
Bioconjugation involves linking the steroid to another molecule, such as a fluorescent dye or a carrier protein. acs.org This approach can facilitate the visualization of the steroid's localization within cells and tissues. For example, steroid-nitrogen mustard bioconjugates have been synthesized to target specific cells. acs.org
Labeling with isotopes, such as radioactive isotopes (e.g., ¹⁸F) or stable isotopes (e.g., ²H, ¹³C), is another critical technique. Radiolabeled analogs, like 16α-[¹⁸F]Fluoro-17β-estradiol ([¹⁸F]FES) and 21-[¹⁸F]-Fluoro-16α,17α-[(R)-(1'-α-furylmethylidene)dioxyl]-19-norpregn-4-ene-3,20-dione ([¹⁸F]FFNP), are used in positron emission tomography (PET) imaging to study receptor binding in vivo. nih.gov Deuterium-labeled compounds have been instrumental in metabolic studies, allowing for the tracking of metabolic pathways and the identification of metabolites through techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net
The development of haptens, which are small molecules that can elicit an immune response when attached to a larger carrier protein, is also important. For instance, the synthesis of 3α,11α-dihydroxy-5α-pregnan-20-one 11-hemisuccinate serves as a hapten for radioimmunoassay (RIA), a technique used to quantify the levels of the steroid in biological samples. researchgate.net
These derivatization strategies provide a powerful toolkit for researchers to explore the chemical biology of 5α-Pregn-2-en-20-one and related neuroactive steroids.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 5α-Pregn-2-en-20-one, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer: Synthesis typically involves selective hydrogenation of pregnenolone derivatives or enzymatic modification of steroid precursors. Key variables include solvent polarity (e.g., dichloromethane vs. THF), catalyst choice (e.g., Pd/C vs. PtO₂), and temperature, which directly impact stereoselectivity at C4. Characterization via H/C NMR and X-ray crystallography is critical to confirm stereochemistry . Pilot studies should optimize conditions using fractional factorial design to isolate variables affecting yield and purity .
Q. How can researchers validate the purity of 5α-Pregn-2-en-20-one for in vitro assays?
- Methodological Answer: Combine HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry to detect impurities. Use differential scanning calorimetry (DSC) to confirm melting point consistency (±1°C deviation). For biological assays, ensure batch-to-batch reproducibility by correlating purity thresholds (≥98%) with assay variability using ANOVA .
Q. What in vitro models are appropriate for preliminary screening of 5α-Pregn-2-en-20-one’s bioactivity?
- Methodological Answer: Prioritize cell lines expressing steroidogenic enzymes (e.g., HEK-293T transfected with 5α-reductase). Dose-response curves (1 nM–10 µM) should be analyzed using nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀. Include positive controls (e.g., finasteride for 5α-reductase inhibition) and validate results across ≥3 biological replicates .
Advanced Research Questions
Q. How can contradictory data on 5α-Pregn-2-en-20-one’s role in neurosteroid signaling pathways be resolved?
- Methodological Answer: Discrepancies often arise from model specificity (e.g., neuronal vs. glial cells) or ligand-receptor promiscuity. Employ siRNA knockdown of putative targets (e.g., σ1 receptors) paired with electrophysiology (patch-clamp) to isolate mechanisms. Meta-analysis of existing datasets (PRISMA guidelines) can identify confounding variables, such as cross-reactivity with allopregnanolone .
Q. What experimental designs address the limited bioavailability of 5α-Pregn-2-en-20-one in vivo?
- Methodological Answer: Use pharmacokinetic studies (LC-MS/MS plasma analysis) to compare administration routes (oral vs. intraperitoneal). Formulate liposomal nanoparticles to enhance CNS penetration, and validate efficacy in transgenic rodent models (e.g., ARRIVE guidelines). Apply physiologically based pharmacokinetic (PBPK) modeling to predict human dosing .
Q. How should researchers analyze conflicting results in 5α-Pregn-2-en-20-one’s modulation of androgen receptor (AR) activity?
- Methodological Answer: Contradictions may stem from tissue-specific AR isoforms or co-regulator recruitment. Use chromatin immunoprecipitation (ChIP-seq) in androgen-sensitive vs. -insensitive cell lines (e.g., LNCaP vs. PC-3) to map binding sites. Employ molecular docking simulations (AutoDock Vina) to assess ligand-receptor conformational changes, validated by surface plasmon resonance (SPR) .
Q. What strategies mitigate ethical challenges in animal studies involving 5α-Pregn-2-en-20-one?
- Methodological Answer: Adhere to the 3Rs framework (Replacement, Reduction, Refinement). Use computational models (QSAR) for toxicity screening before in vivo trials. For necessary animal work, obtain IACUC approval and implement blinded randomization to minimize bias. Transparent reporting in line with ARRIVE 2.0 guidelines is mandatory .
Methodological Frameworks
- For Feasibility : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. For example, pilot NMR stability studies under physiological pH/temperature ensure scalability .
- For Data Contradictions : Use triangulation (e.g., combining crystallography, SPR, and in silico modeling) to validate mechanisms. Comparative metabolomics (GC-MS/LC-MS) can resolve species-specific metabolic discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
